molecular formula C16H13F2N3O2 B14929600 2-(difluoromethoxy)-N-(1-methyl-1H-benzimidazol-2-yl)benzamide

2-(difluoromethoxy)-N-(1-methyl-1H-benzimidazol-2-yl)benzamide

Cat. No.: B14929600
M. Wt: 317.29 g/mol
InChI Key: PQJGKRDHLRYNKM-UHFFFAOYSA-N
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Description

2-(DIFLUOROMETHOXY)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIFLUOROMETHOXY)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the difluoromethoxy group: This step involves the reaction of the benzimidazole intermediate with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.

    Amidation: The final step is the formation of the benzamide moiety by reacting the difluoromethoxy-substituted benzimidazole with a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(DIFLUOROMETHOXY)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the benzimidazole core or the benzamide moiety.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(DIFLUOROMETHOXY)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound could interact with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole share a similar benzimidazole core.

    Fluorinated benzamides: Compounds such as fluoroacetamide and difluorobenzamide have similar fluorinated benzamide structures.

Uniqueness

2-(DIFLUOROMETHOXY)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE is unique due to the presence of both the difluoromethoxy group and the benzimidazole core, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H13F2N3O2

Molecular Weight

317.29 g/mol

IUPAC Name

2-(difluoromethoxy)-N-(1-methylbenzimidazol-2-yl)benzamide

InChI

InChI=1S/C16H13F2N3O2/c1-21-12-8-4-3-7-11(12)19-16(21)20-14(22)10-6-2-5-9-13(10)23-15(17)18/h2-9,15H,1H3,(H,19,20,22)

InChI Key

PQJGKRDHLRYNKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3OC(F)F

Origin of Product

United States

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